An In-depth Technical Guide to the Chemical Properties and Structure of (Z)-Aconitic Acid
An In-depth Technical Guide to the Chemical Properties and Structure of (Z)-Aconitic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that plays a crucial role as an intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for cellular energy production.[1] Its unique structure, featuring a carbon-carbon double bond in a cis configuration, dictates its chemical reactivity and biological function. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with (Z)-aconitic acid, tailored for professionals in research and development.
Chemical Structure and Identification
(Z)-Aconitic acid is a C6 tricarboxylic acid with the systematic IUPAC name (1Z)-prop-1-ene-1,2,3-tricarboxylic acid .[2] The "(Z)" designation indicates that the higher priority substituents on each carbon of the double bond are on the same side.
Structure:
Figure 1: 2D Chemical Structure of (Z)-Aconitic Acid.
The molecule possesses three carboxylic acid groups, contributing to its acidic nature and ability to participate in various chemical reactions.
Physicochemical Properties
The physicochemical properties of (Z)-aconitic acid are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆O₆ | [2] |
| Molecular Weight | 174.11 g/mol | [2] |
| Appearance | Colorless to yellow crystals | [3] |
| Melting Point | 122-125 °C | [2][3] |
| Boiling Point | 542.00 to 543.00 °C (estimated) | [2][3][4] |
| pKa Values (at 25 °C) | pKa₁: 2.78, pKa₂: 4.41, pKa₃: 6.21 | [1] |
| Solubility | Soluble in water (400 mg/mL) and alcohol. | [2][3] |
| logP (o/w) | -0.140 | [3] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of (Z)-aconitic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, D₂O, pH 7.4):
-
δ 5.65 ppm (s, 1H): This singlet corresponds to the vinylic proton (-CH=).
-
δ 3.09 ppm (s, 2H): This singlet is assigned to the methylene (B1212753) protons (-CH₂-).
¹³C NMR (D₂O, pH 7.4):
-
δ 181.74 ppm: Carboxyl carbon (C=O)
-
δ 179.97 ppm: Carboxyl carbon (C=O)
-
δ 177.54 ppm: Carboxyl carbon (C=O)
-
δ 146.49 ppm: Vinylic carbon (=C-)
-
δ 126.23 ppm: Vinylic carbon (=CH-)
-
δ 46.13 ppm: Methylene carbon (-CH₂-)[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of (Z)-aconitic acid exhibits characteristic absorption bands corresponding to its functional groups:
-
Broad band ~3000 cm⁻¹: O-H stretching of the carboxylic acid groups.
-
Sharp peak ~1700 cm⁻¹: C=O stretching of the carboxylic acid groups.
-
Peak ~1640 cm⁻¹: C=C stretching of the alkene group.
-
Bands in the 1400-1200 cm⁻¹ region: C-O stretching and O-H bending of the carboxylic acid groups.
Chemical Reactivity and Stability
(Z)-Aconitic acid exhibits reactivity characteristic of both alkenes and carboxylic acids.
-
Isomerization: (Z)-Aconitic acid can isomerize to its more stable trans-isomer, (E)-aconitic acid. This isomerization is influenced by factors such as pH and temperature.[5]
-
Dehydration: Upon heating, (Z)-aconitic acid undergoes dehydration to form cis-aconitic anhydride. This process occurs at a lower temperature compared to its trans-isomer, indicating lower thermal stability.[6]
-
Reactions of the Carboxyl Groups: The three carboxylic acid groups can undergo typical reactions such as esterification, amidation, and salt formation.
-
Reactions of the Double Bond: The carbon-carbon double bond can participate in addition reactions.
-
Stability in Solution: The stability of (Z)-aconitic acid in dilute solutions is dependent on the pH of the medium.[7]
Biological Role: The Citric Acid Cycle
(Z)-Aconitic acid is a key intermediate in the citric acid cycle, where it is formed from citrate (B86180) and subsequently converted to isocitrate. This two-step process is catalyzed by the enzyme aconitase (aconitate hydratase).
Figure 2: Role of (Z)-Aconitic Acid in the Citric Acid Cycle.
Experimental Protocols
Synthesis of (Z)-Aconitic Acid from Citric Acid
This protocol is adapted from a standard organic synthesis procedure.
Materials:
-
Citric acid monohydrate
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, combine 1 mole of powdered citric acid monohydrate with a solution of 2 moles of concentrated sulfuric acid in water.
-
Heat the mixture in an oil bath at 140-145 °C for approximately seven hours.
-
Pour the resulting light brown solution into a shallow dish and rinse the flask with hot glacial acetic acid.
-
Allow the solution to cool slowly to 41-42 °C with occasional stirring to facilitate the crystallization of aconitic acid.
-
Collect the solid product by suction filtration.
-
Wash the crude product with concentrated hydrochloric acid, followed by cold glacial acetic acid.
-
Dry the purified aconitic acid. This process yields a mixture of cis and trans isomers.
Determination of Melting Point
The melting point of (Z)-aconitic acid can be determined using the capillary tube method with a standard melting point apparatus.
Workflow:
Figure 3: Workflow for Melting Point Determination.
Determination of pKa by Potentiometric Titration
The three pKa values of (Z)-aconitic acid can be determined by potentiometric titration with a standard base.
Materials:
-
(Z)-Aconitic acid
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Buret
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of (Z)-aconitic acid of known concentration (e.g., 0.01 M) in deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the (Z)-aconitic acid solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition of the base.
-
Continue the titration past the third equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points.
Infrared (IR) Spectroscopy
An IR spectrum of solid (Z)-aconitic acid can be obtained using the thin solid film method.
Procedure:
-
Dissolve a small amount of (Z)-aconitic acid in a volatile solvent (e.g., acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.
-
Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
Conclusion
(Z)-Aconitic acid is a molecule of significant chemical and biological interest. Its properties are intrinsically linked to its unique cis-configuration, which influences its stability, reactivity, and crucial role in cellular metabolism. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and characterization of this important tricarboxylic acid, enabling further research into its biological functions and potential applications in drug development and other scientific fields.
References
- 1. Aconitic acid - Wikipedia [en.wikipedia.org]
- 2. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy cis-Aconitic acid | 499-12-7 | >98% [smolecule.com]
- 4. study.com [study.com]
- 5. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. The effect of pH on the stability of cis-aconitic acid in dilute solution - PubMed [pubmed.ncbi.nlm.nih.gov]
